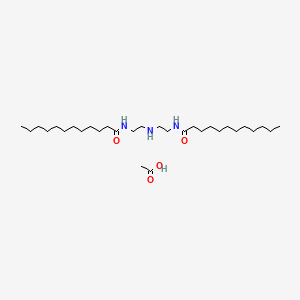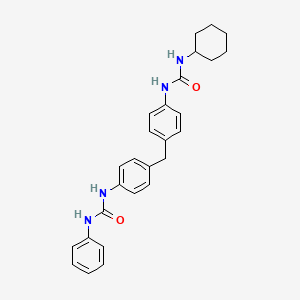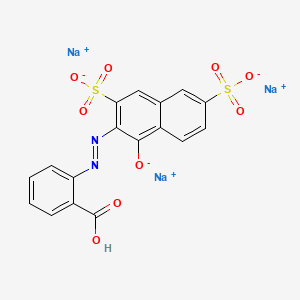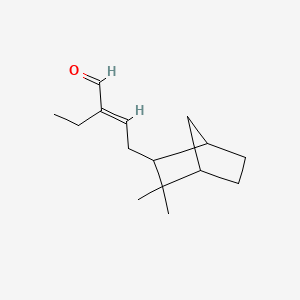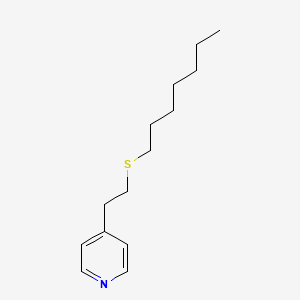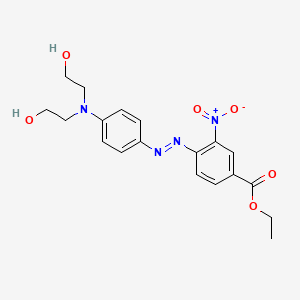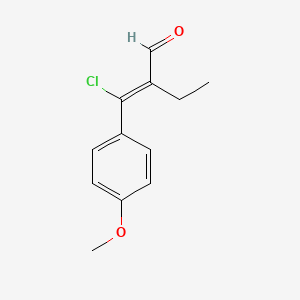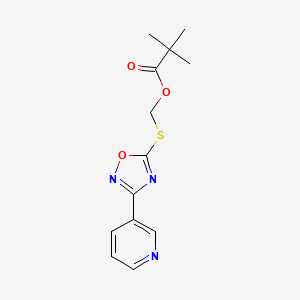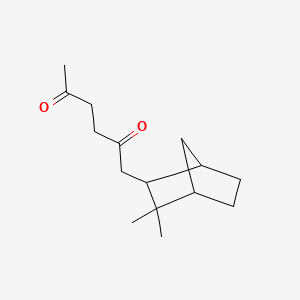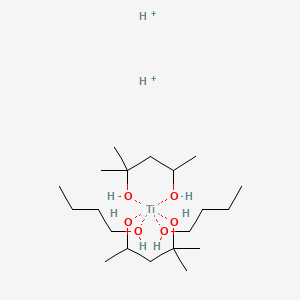
Dihydrogen dibutoxybis(2-methylpentane-2,4-diolato(2-)-O,O')titanate(2-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dihydrogen dibutoxybis[2-methylpentane-2,4-diolato(2-)-O,O’]titanate(2-) is a titanium-based compound with the molecular formula C20H50O6Ti+2 and a molecular weight of 434.5. This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dihydrogen dibutoxybis[2-methylpentane-2,4-diolato(2-)-O,O’]titanate(2-) typically involves the reaction of titanium tetrachloride with 2-methylpentane-2,4-diol and butanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the titanium compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve consistent product quality.
化学反应分析
Types of Reactions
Dihydrogen dibutoxybis[2-methylpentane-2,4-diolato(2-)-O,O’]titanate(2-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state titanium compounds.
Reduction: It can be reduced to lower oxidation state titanium compounds.
Substitution: The butoxy and diolato ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium dioxide, while substitution reactions can produce a variety of titanium complexes with different ligands.
科学研究应用
Dihydrogen dibutoxybis[2-methylpentane-2,4-diolato(2-)-O,O’]titanate(2-) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions due to its unique electronic and steric properties.
Biology: Investigated for its potential use in biological systems, including as a component in biomaterials.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the production of advanced materials, coatings, and as a precursor for other titanium-based compounds.
作用机制
The mechanism by which Dihydrogen dibutoxybis[2-methylpentane-2,4-diolato(2-)-O,O’]titanate(2-) exerts its effects involves its interaction with molecular targets and pathways. The compound’s titanium center can coordinate with various ligands, influencing its reactivity and stability. The specific pathways involved depend on the application and the environment in which the compound is used.
相似化合物的比较
Similar Compounds
Titanium tetraisopropoxide: Another titanium-based compound with similar reactivity but different ligands.
Titanium dioxide: A common titanium compound with different oxidation states and applications.
Titanium(IV) chloride: A precursor for many titanium compounds, including Dihydrogen dibutoxybis[2-methylpentane-2,4-diolato(2-)-O,O’]titanate(2-).
Uniqueness
Dihydrogen dibutoxybis[2-methylpentane-2,4-diolato(2-)-O,O’]titanate(2-) is unique due to its specific ligand environment, which imparts distinct electronic and steric properties. These properties make it particularly valuable in catalytic applications and as a precursor for advanced materials.
属性
CAS 编号 |
93858-21-0 |
|---|---|
分子式 |
C20H50O6Ti+2 |
分子量 |
434.5 g/mol |
IUPAC 名称 |
butan-1-ol;hydron;2-methylpentane-2,4-diol;titanium |
InChI |
InChI=1S/2C6H14O2.2C4H10O.Ti/c2*1-5(7)4-6(2,3)8;2*1-2-3-4-5;/h2*5,7-8H,4H2,1-3H3;2*5H,2-4H2,1H3;/p+2 |
InChI 键 |
PJNRZILFXFCARK-UHFFFAOYSA-P |
规范 SMILES |
[H+].[H+].CCCCO.CCCCO.CC(CC(C)(C)O)O.CC(CC(C)(C)O)O.[Ti] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


